Benfluorex hydrochloride
Description
Benfluorex hydrochloride (C₁₉H₂₀F₃NO₂·HCl) is a synthetic phenethylamine derivative initially marketed in 1976 as Mediator for treating type 2 diabetes, metabolic syndrome, and hyperlipidemia . It functions as a serotonin and dopamine reuptake inhibitor, enhancing neurotransmitter activity in the central nervous system to suppress appetite and improve insulin sensitivity . Structurally, it shares similarities with fenfluramine derivatives, metabolizing into norfenfluramine—a compound analogous to amphetamine . Its dual glucose- and lipid-lowering effects made it clinically significant, but it was withdrawn in 2009 due to valvular heart disease risks linked to prolonged use .
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOALSPYZIIXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23602-78-0 (Parent) | |
| Record name | Benfluorex hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045854 | |
| Record name | Benfluorex hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23642-66-2, 23602-78-0 | |
| Record name | Benfluorex hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23642-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfluorex hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfluorex hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benfluorex hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENFLUOREX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O165XZ00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Challenges and Mitigations
| Challenge | Mitigation Strategy |
|---|---|
| Moisture interference | Use anhydrous solvents |
| Low benzoylation yield | Excess benzoyl chloride (14 parts) |
| Impurity removal | Recrystallization from ethyl acetate |
Yield Optimization and Purity Assessment
The reported yield of 15 parts from 24.7 parts starting material (~61%) suggests moderate efficiency. Purity is confirmed via melting point analysis (161°C), though additional chromatographic or spectroscopic data (e.g., NMR) would strengthen validation.
Table 2: Yield and Purity Metrics
| Metric | Value/Method |
|---|---|
| Theoretical yield | ~61% (based on 24.7 → 15 parts) |
| Purity confirmation | Melting point (161°C) |
| Recrystallization solvent | Ethyl acetate |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Benzoylation-reflux | High yield, scalable | Requires anhydrous solvents |
| Dynamic resolution | Potential enantioselectivity | Unproven for benfluorex |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester functional group in benfluorex hydrochloride is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, producing benzoic acid and a secondary amine derivative:
Reaction:
| Condition | Products | Notes |
|---|---|---|
| Acidic (HCl) | Benzoic acid, amine-HCl | Dominant pathway in gastric environments |
| Basic (NaOH) | Sodium benzoate, free amine | Requires elevated temperatures |
This hydrolysis is critical in metabolic pathways, where esterases in the liver convert benfluorex into active metabolites .
Thermal Decomposition
When exposed to high temperatures (>200°C), this compound decomposes, releasing toxic gases such as hydrogen chloride (HCl), nitrogen oxides (NOₓ), and carbon monoxide (CO). The decomposition pathway is complex and involves:
| Parameter | Observation | Source |
|---|---|---|
| Decomposition | Exothermic reaction | |
| Hazardous Gases | HCl, CO, NOₓ |
Metabolic Reactions
In vivo, benfluorex undergoes enzymatic transformations:
Key Metabolic Pathways:
-
Ester Hydrolysis : Catalyzed by carboxylesterases, yielding benzoic acid and norbenfluorex (active metabolite) .
-
N-Dealkylation : Oxidative removal of the methyl group from the amine moiety, forming desmethyl-benfluorex .
-
Conjugation : Glucuronidation of hydroxylated metabolites for renal excretion .
Metabolite Activity:
Stability in Solution
This compound is hygroscopic and degrades in aqueous solutions via hydrolysis. Stability data:
| Solvent | pH | Half-Life (25°C) | Degradation Products |
|---|---|---|---|
| Water | 7.4 | 48 hours | Benzoic acid, norbenfluorex |
| Methanol | 5.0 | >30 days | Minimal decomposition |
| Chloroform | – | Stable | N/A |
Solutions should be stored at 4°C under inert conditions to minimize hydrolysis .
Reactivity with Strong Oxidizers
This compound reacts violently with strong oxidizing agents (e.g., KMnO₄, HNO₃), leading to combustion or explosive decomposition.
Observed Reaction:
Photochemical Degradation
Prolonged UV exposure induces radical-mediated breakdown, producing 3-trifluoromethylphenylacetaldehyde and chlorinated byproducts .
Scientific Research Applications
Benfluorex hydrochloride has been used for several clinical applications, primarily related to metabolic disorders. However, due to serious cardiovascular side effects, it has been withdrawn from the market in many countries .
Clinical Applications
- Treatment of Metabolic Disorders this compound was used to treat atherogenic metabolic disorders and impaired carbohydrate metabolism, particularly in obese type-II diabetic patients . It has lipid and glucose-lowering effects .
- Management of Type 2 Diabetes Benfluorex could improve glycemic control and decrease insulin resistance in people with poorly controlled type-2 diabetes . A study showed that benfluorex decreased mean fasting glucose levels and increased insulin sensitivity in obese type 2 diabetic patients .
- Treatment of Hyperlipidemia Benfluorex was also used to treat hyperlipidemia .
Notable Research Findings
- Insulin Sensitivity: Research indicated that benfluorex increases insulin sensitivity in obese type 2 diabetic patients . A study using a double-blind, cross-over design with obese type 2 diabetic patients showed that benfluorex significantly improved glucose uptake compared to a placebo .
- Activation of HNF4α: Alverine and benfluorex can activate the nuclear receptor transcription factor HNF4α . This mechanism may offer new therapeutic avenues for inflammatory bowel disease and diabetes .
Side Effects and Risks
- Cardiovascular Issues: Benfluorex is associated with heart valve disease and pulmonary hypertension, similar to fenfluramine . Cases of pulmonary arterial hypertension (PAH) and valvular heart disease have been reported in patients exposed to benfluorex .
- Pulmonary Arterial Hypertension (PAH): Benfluorex exposure is a potent trigger for PAH . A study identified 85 cases of PH associated with benfluorex exposure .
- Valvular Heart Disease: Benfluorex is associated with unexplained mitral regurgitation .
Case Studies
- Pulmonary Hypertension: One case involved a patient who developed PAH after taking benfluorex for metabolic syndrome. The patient required a lung transplantation due to the severity of the disease .
- Mitral Regurgitation: A case-control study found a strong association between benfluorex use and unexplained mitral regurgitation .
Doping Control
- Prohibited Substance: Due to its potentially performance-enhancing properties, benfluorex was added to the list of prohibited compounds by the World Anti-Doping Agency (WADA) in 2010 .
- Detection Methods: Methods for detecting benfluorex and its metabolites in urine have been developed for doping control purposes .
Withdrawal from the Market
- Risk vs. Benefits: In 2009, the European Medicines Agency recommended the withdrawal of all medicines containing benfluorex because the risks, particularly heart valve disease, outweighed the benefits .
- Legal Consequences: In France, Servier, the company that marketed benfluorex, was fined for deception and manslaughter due to the drug's link to deaths and severe health issues .
Mechanism of Action
Benfluorex hydrochloride exerts its effects by making cells more sensitive to insulin, thereby improving the body’s utilization of insulin and reducing blood glucose levels . It also affects the liver by increasing the production of glycogen, the storage form of glucose . Additionally, it modulates neurotransmitter levels and neuronal activity, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Metformin Hydrochloride
- Mechanism : Unlike benfluorex, metformin primarily activates AMP-activated protein kinase (AMPK), reducing hepatic glucose production and enhancing peripheral insulin sensitivity without affecting neurotransmitter systems .
- Efficacy : A 6-month double-blind trial comparing benfluorex (150–450 mg/day) and metformin (850–2550 mg/day) in 722 patients showed comparable HbA1c reductions (−1.2% vs. −1.3%) and fasting glucose improvements. However, benfluorex demonstrated superior lipid-lowering effects (total cholesterol: −12% vs. −8%) .
- Safety: Metformin lacks valvulopathy risks but commonly causes gastrointestinal side effects (e.g., diarrhea, nausea). Benfluorex, conversely, is associated with cardiac fibrosis and valve damage due to norfenfluramine’s 5-HT₂B receptor agonism .
Sibutramine Hydrochloride
- Mechanism: Sibutramine inhibits serotonin and norepinephrine reuptake, promoting satiety.
- Efficacy : In obesity management, sibutramine reduces body weight by 5–10% but has minimal impact on lipid profiles. Benfluorex, in contrast, lowers triglycerides (−18%) and LDL-C (−14%) in obese diabetic patients .
- Safety : Both drugs were withdrawn in the EU due to cardiovascular risks—sibutramine for hypertension and benfluorex for valvulopathy .
Fenfluramine Derivatives
- Structural Similarity: Fenfluramine and dexfenfluramine share benfluorex’s phenethylamine backbone and metabolize into norfenfluramine .
- Clinical Outcomes : All three drugs increase 5-HT₂B activation, causing valvular regurgitation. A French study estimated 500–2,100 deaths linked to benfluorex between 1976–2009, comparable to fenfluramine’s mortality profile .
Anti-Diabetic Agents with Divergent Mechanisms
Gliflumide
- Mechanism : Gliflumide is a sulfonylurea analog that stimulates insulin secretion via pancreatic β-cell Kₐₜₚ channel inhibition, unlike benfluorex’s insulin-sensitizing action .
- Efficacy : Gliflumide reduces HbA1c by 1.0–1.5% but lacks lipid-modifying effects. Benfluorex’s dual action makes it preferable for diabetic patients with dyslipidemia .
Orlistat
- Mechanism: Orlistat inhibits pancreatic lipase, reducing dietary fat absorption.
- Efficacy : Orlistat achieves 5–10% weight loss but requires strict dietary compliance. Benfluorex’s appetite suppression and metabolic benefits offer broader therapeutic utility .
Data Tables
Table 1: Efficacy Comparison in Type 2 Diabetes Management
| Parameter | Benfluorex HCl | Metformin HCl | Gliflumide |
|---|---|---|---|
| HbA1c Reduction (%) | −1.2 | −1.3 | −1.4 |
| Fasting Glucose (mmol/L) | −2.1 | −2.3 | −2.0 |
| LDL-C Reduction (%) | −14 | −8 | N/A |
| Triglycerides (%) | −18 | −10 | N/A |
Sources:
Biological Activity
Benfluorex hydrochloride, a compound structurally related to fenfluramine, has been primarily used as an anorectic and hypolipidemic agent. It was marketed under the brand name Mediator and was primarily prescribed for managing overweight in diabetic patients and treating dyslipidemia. However, its clinical use has been significantly impacted by safety concerns, particularly regarding cardiovascular side effects. This article explores the biological activity of benfluorex, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and associated risks.
- Chemical Formula : C₁₉H₂₁ClF₃NO₂
- Molecular Weight : 387.83 g/mol
- CAS Number : 23642-66-2
- IUPAC Name : 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate hydrochloride
Benfluorex acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2B receptor. This mechanism is similar to that of fenfluramine, which has been linked to valvular heart disease due to its interaction with serotonin receptors in cardiac tissues. The drug's anorectic effects are attributed to its ability to enhance satiety and reduce appetite through serotonergic pathways .
Pharmacological Effects
- Anorectic Activity : Benfluorex has been shown to effectively reduce body weight in obese patients by suppressing appetite.
- Hypolipidemic Effects : The compound also contributes to lowering lipid levels in the blood, making it beneficial for patients with dyslipidemia.
- Improvement in Insulin Sensitivity : Studies indicate that benfluorex can improve insulin sensitivity and decrease hepatic glucose production, making it a viable option for type 2 diabetes management .
Case Studies and Research Findings
-
Efficacy in Diabetes Management : A study involving type 2 diabetic patients demonstrated that benfluorex significantly reduced HbA1c levels compared to placebo. After 18 weeks of treatment, the mean reduction in HbA1c was approximately −1.01% for the benfluorex group versus a negligible increase in the placebo group (p < 0.001) .
Parameter Benfluorex Group Placebo Group p-value HbA1c Reduction -1.01% +0.01% <0.001 Fasting Plasma Glucose -1.65 mmol/L +0.15 mmol/L <0.001 Weight Change -1.3 kg -0.7 kg <0.01 - Cardiovascular Risks : Despite its efficacy, benfluorex has been associated with serious cardiovascular risks, including valvular heart disease. A case-control study reported that among patients with unexplained mitral regurgitation, a significant association was found with prior benfluorex use (odds ratio 17.1) compared to controls .
Safety Profile and Withdrawal
Due to the serious side effects associated with benfluorex, particularly its potential to cause cardiac valvulopathy similar to fenfluramine, the European Medicines Agency recommended its withdrawal from the market in December 2009 . This decision was based on accumulating evidence linking benfluorex use with adverse cardiovascular events.
Q & A
Q. What analytical methods are recommended for characterizing Benfluorex hydrochloride and its metabolites in biological samples?
this compound can be analyzed using gas chromatography–electron ionization–mass spectrometry (GC-EI-MS) for urinary metabolites and liquid chromatography–electrospray ionization–tandem mass spectrometry (LC-ESI-MS/MS) for high-resolution quantification. Method validation should include specificity, linearity, and recovery rates. Reference standards should follow certificates of analysis (e.g., Sigma-Aldrich protocols) .
Q. How should researchers handle solubility challenges for this compound in in vitro studies?
this compound has limited aqueous solubility (~5.85 mM in H₂O) but dissolves well in DMSO (≥100 mg/mL). For cell-based assays, prepare stock solutions in DMSO and dilute in culture media to avoid solvent toxicity (final DMSO ≤0.1%). Pre-warm solutions to 37°C to prevent precipitation .
Q. What molecular targets and pathways are associated with this compound’s metabolic effects?
this compound activates hepatic nuclear factor 4 alpha (HNF4α) , a regulator of lipid/glucose metabolism. In HepG2.2.15 cells, it upregulates HNF4α expression, enhancing insulin mRNA synthesis and ketogenesis. Use siRNA knockdown (e.g., GATA4 siRNA) to validate target specificity in mechanistic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between Benfluorex’s therapeutic benefits and its adverse cardiovascular effects?
While Benfluorex lowers lipids/glucose via HNF4α, its fenfluramine-derived metabolites may cause valvular insufficiency by stimulating serotonin receptors (5-HT2B). Design studies to isolate effects:
Q. What experimental strategies are critical for studying this compound’s polymorphic forms (Forms I and II)?
The enantiotropic relationship between Forms I and II requires pressure-temperature phase diagrams and powder X-ray diffraction (PXRD) . Key steps:
Q. How can metabolic flux analysis clarify Benfluorex’s dual role in lipid/glucose modulation?
In isolated hepatocytes, trace <sup>13</sup>C-labeled palmitate to quantify fatty acid oxidation vs. esterification. Simultaneously, measure glucose uptake via <sup>3</sup>H-2-deoxyglucose assays. Data normalization to protein content and ATP levels ensures reproducibility. Contrast results with gene expression profiles (e.g., SOAT1, HNF4α) .
Methodological Notes
- Quality Control: Use pharmacopeial reference standards (e.g., JP-992 hydrochloride) for assay calibration. Verify purity via HPLC (≥99.92%) and monitor degradation products .
- Ethical Compliance: For in vivo studies, adhere to protocols for cardiovascular monitoring (e.g., valvular assessments in long-term dosing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
